Benzyl (4-phenylbutyl)phosphonochloridate
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Overview
Description
Benzyl (4-phenylbutyl)phosphonochloridate is an organophosphorus compound characterized by the presence of a benzyl group, a phenylbutyl chain, and a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-phenylbutyl)phosphonochloridate typically involves the reaction of benzyl alcohol with 4-phenylbutylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-phenylbutyl)phosphonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonochloridate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or alcohols are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Benzyl (4-phenylbutyl)phosphonochloridate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as inhibitors of enzymes that interact with phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus-based functionalities.
Mechanism of Action
The mechanism of action of Benzyl (4-phenylbutyl)phosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonochloridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Benzylphosphonochloridate: Lacks the phenylbutyl chain, making it less hydrophobic.
Phenylphosphonochloridate: Contains a phenyl group instead of a benzyl group, affecting its reactivity and solubility.
Butylphosphonochloridate: Has a butyl chain instead of a phenylbutyl chain, altering its physical and chemical properties.
Uniqueness: Benzyl (4-phenylbutyl)phosphonochloridate is unique due to the combination of its benzyl and phenylbutyl groups, which confer specific hydrophobic and electronic properties. These characteristics make it particularly useful in applications where both hydrophobic interactions and reactivity with nucleophiles are desired.
Properties
CAS No. |
111496-24-3 |
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Molecular Formula |
C17H20ClO2P |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-[chloro(phenylmethoxy)phosphoryl]butylbenzene |
InChI |
InChI=1S/C17H20ClO2P/c18-21(19,20-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13H,7-8,11,14-15H2 |
InChI Key |
RZDKONWLGLYHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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